molecular formula C13H11ClN2O3S2 B2665150 5-chloro-N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide CAS No. 921787-58-8

5-chloro-N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide

Cat. No. B2665150
CAS RN: 921787-58-8
M. Wt: 342.81
InChI Key: JOVAJAKROGVMSM-UHFFFAOYSA-N
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Description

This compound is a novel antithrombotic agent . It belongs to the class of organic compounds known as dipeptides, which are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of novel 2-oxoindoline-based acetohydrazides as antitumor agents has been described . Another study reported the synthesis of a class of new functionalized spirooxindole-pyrrolidine derivatives via 1,3-dipolar cycloaddition .


Molecular Structure Analysis

The X-ray crystal structure of a similar compound in complex with human FXa clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .


Chemical Reactions Analysis

While specific chemical reactions involving “5-chloro-N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide” are not available, related compounds have been studied. For example, complete conversion to a similar compound was observed when DMF or DMSO was used as a solvent in the presence of triethylamine (TEA) as a base at 40°C .

Scientific Research Applications

  • Ocular Hypotensive Activity : A study by Prugh et al. (1991) describes the synthesis and evaluation of a series of thiophene-2-sulfonamides, including variants similar to 5-chloro-N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide, for topical ocular hypotensive activity in glaucoma models. These compounds were optimized for inhibitory potency against carbonic anhydrase and water solubility (Prugh et al., 1991).

  • Carbonic Anhydrase Inhibition : Another significant application is in the inhibition of the enzyme carbonic anhydrase. Barnish et al. (1981) discussed the synthesis of sulfonamide derivatives for cerebrovasodilatation through selective carbonic anhydrase inhibition. These compounds showed anticonvulsant activities and could selectively increase cerebral blood flow (Barnish et al., 1981).

  • Antimicrobial Activity : The synthesis of new heterocyclic compounds containing a sulfonamido moiety, aimed at antibacterial applications, was reported by Azab et al. (2013). These compounds, structurally related to this compound, showed high antibacterial activities (Azab et al., 2013).

  • Antioxidant Activity : Muğlu et al. (2019) and Çavuş et al. (2020) investigated the antioxidant properties of compounds including derivatives of this compound. These studies provide insights into the structural and electronic factors influencing antioxidant activity, as well as the synthesis and characterization of these compounds (Muğlu et al., 2019), (Çavuş et al., 2020).

  • Anticancer Activity : Research by Eldehna et al. (2017) explored the synthesis of novel benzenesulfonamides with structural similarities to this compound for their inhibitory activity against carbonic anhydrase and potential anticancer properties. These compounds exhibited potent anti-proliferative activity against various cancer cell lines (Eldehna et al., 2017).

Mechanism of Action

The compound is a potent inhibitor of blood clotting factor Xa (FXa), which makes it a promising candidate for the prophylaxis, secondary prophylaxis, and treatment of various thromboembolic diseases .

properties

IUPAC Name

5-chloro-N-(1-methyl-2-oxo-3H-indol-5-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O3S2/c1-16-10-3-2-9(6-8(10)7-12(16)17)15-21(18,19)13-5-4-11(14)20-13/h2-6,15H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOVAJAKROGVMSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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